4-phenoxy-1H-pyrazole
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Overview
Description
4-Phenoxy-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atomsThis compound is part of the broader class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as iodine or iron salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using water or PEG-400 as solvents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrogen peroxide, hydrazine, and sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazoles with various functional groups .
Scientific Research Applications
4-Phenoxy-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The phenoxy group enhances its binding affinity and selectivity towards these targets . Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-phenoxy-1H-pyrazole include:
- 4-phenyl-1H-pyrazole
- 4-iodo-1H-pyrazole
- 4-amino-1H-pyrazole
Uniqueness
The presence of the phenoxy group can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-phenoxy-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTJQQXSBZDGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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